molecular formula C6H12O B1678379 Pinacolone CAS No. 75-97-8

Pinacolone

Cat. No.: B1678379
CAS No.: 75-97-8
M. Wt: 100.16 g/mol
InChI Key: PJGSXYOJTGTZAV-UHFFFAOYSA-N
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Description

Pinacolone, also known as 3,3-dimethyl-2-butanone, is an important ketone in organic chemistry . It is a colorless liquid with a slight peppermint or camphor-like odor .


Synthesis Analysis

This compound can be produced by the pinacol rearrangement, which occurs by protonation of pinacol (2,3-dimethylbutane-2,3-diol) . Industrially, it is made by the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, which is the product of isoprene and formaldehyde via the Prins reaction .


Molecular Structure Analysis

The molecular formula of this compound is C6H12O . It has a molecular weight of 100.159 Da and a monoisotopic mass of 100.088814 Da . The structure of this compound includes a total of 18 bonds, 6 non-H bonds, 1 multiple bond, 1 double bond, and 1 ketone .


Chemical Reactions Analysis

This compound is produced via a 1,2-rearrangement of pinacol via carbon group migration to produce a ketone, often with acid catalysis . The rearrangement is regioselective, with the major or only product derived from the rearrangement of the more stable carbocation .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.801 g cm−3 . It has a melting point of -52 °C and a boiling point of 103 to 106 °C . It is soluble in alcohol, ether, and ketone .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Pinacolone has been highlighted for its pharmacodynamic and pharmacokinetic properties, which make it a subject of interest in the field of hypertension treatment. It is an orally administered antihypertensive drug that acts via direct relaxation of vascular smooth muscle, leading to peripheral vasodilation and a reduction in blood pressure. Its unique mechanism of action, as a 'potassium channel opener', distinguishes it from other antihypertensive drugs. In clinical trials, this compound has shown effective blood pressure control both in untreated patients and in those inadequately controlled by beta-adrenoceptor blocking drugs or thiazide diuretics. However, the drug's peripheral vasodilator activity can lead to side effects like headache, oedema, palpitations, and tachycardia. These side effects are generally mild and transient but may sometimes necessitate withdrawal from therapy. Long-term controlled trials are needed to ascertain this compound's precise role relative to other antihypertensive agents (Friedel & Brogden, 1990).

Mechanism of Action

Target of Action

Pinacolone, a carbonyl compound, primarily targets 1,2-diols in organic chemistry . The compound interacts with these diols during the Pinacol rearrangement, a well-known organic transformation .

Mode of Action

The mode of action of this compound involves a series of steps known as the Pinacol rearrangement . This process occurs under acidic conditions and involves the conversion of a 1,2-diol to a carbonyl compound . The rearrangement begins with the protonation of one of the hydroxyl groups, leading to the formation of a carbocation . Subsequently, an alkyl group from the adjacent carbon migrates to the carbocation center . This rearrangement step is driven by the relative stability of the resultant oxonium ion .

Biochemical Pathways

The Pinacol rearrangement is a key biochemical pathway involving this compound . This reaction occurs with a variety of fully substituted 1,2-diols and involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .

Result of Action

The result of this compound’s action is the conversion of a 1,2-diol to a carbonyl compound . This transformation, known as the Pinacol rearrangement, is a significant reaction in organic chemistry . The rearrangement involves the loss of one of the hydroxyl groups, the conversion of the other hydroxyl group into a carbonyl, and the shift of an alkyl group .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of strong acids, including mineral acids like sulfuric acid . These acids facilitate the Pinacol rearrangement by promoting the protonation of one of the hydroxyl groups . Additionally, the reaction can also be brought about via the use of Lewis acids . The reaction environment, including the temperature and the solvent used, can also impact the efficiency and the rate of the Pinacol rearrangement .

Safety and Hazards

Pinacolone is highly flammable and harmful if swallowed . It is toxic if inhaled and can cause skin and eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using personal protective equipment .

Future Directions

Pinacolone is a precursor to triazolylthis compound in the synthesis of the fungicide triadimefon and in the synthesis of the herbicide metribuzin . It is also used in the synthesis of natural products and other valuable molecules . The pinacol rearrangement reaction plays a significant role in organic synthesis as it allows for the conversion of 1,2-diols into carbonyl compounds . Future research directions may include the development of green and sustainable synthetic strategies .

Properties

IUPAC Name

3,3-dimethylbutan-2-one
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InChI

InChI=1S/C6H12O/c1-5(7)6(2,3)4/h1-4H3
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InChI Key

PJGSXYOJTGTZAV-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C)(C)C
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID5021752
Record name 3,3-Dimethyl-2-butanone
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless to light yellow liquid; [CHEMINFO]
Record name Pinacolone
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Boiling Point

106.1 °C
Record name 3,3-DIMETHYL-2-BUTANONE
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Flash Point

23 °C, 5 °C (41 °F) - closed cup
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Solubility

Soluble in ethanol, ether, acetone, carbon tetrachloride, Sol in water (2.44% at 15 °C); soluble in alcohol, ether, acetone, In water, 1.9X10+4 mg/L at 25 °C
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Density

0.7229 at 25 °C/25 °C
Record name 3,3-DIMETHYL-2-BUTANONE
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Vapor Pressure

31.5 [mmHg], 31.5 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

75-97-8
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Melting Point

-52.5 °C
Record name 3,3-DIMETHYL-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pinacolone?

A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, this compound's structure can be confirmed through techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in many organic solvents, including toluene, tetrahydrofuran (THF), methanol, and dichloromethane. [, , ] Research indicates that greener alternatives like 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), methyl butyrate, ethyl isobutyrate, and methyl pivalate can also be used as solvents for reactions involving this compound. []

Q4: How is this compound used in the synthesis of other compounds?

A4: this compound is a valuable starting material in organic synthesis. For example, it can be brominated to form α-bromothis compound, a key intermediate in the synthesis of the fungicide triadimefon. [] It is also used in the synthesis of lithium this compound enolate, a strong base widely employed in organic reactions. [, ]

Q5: Can you explain the role of this compound in the pinacol-pinacolone rearrangement?

A5: this compound is the product of the pinacol-pinacolone rearrangement, a crucial reaction in organic chemistry where a 1,2-diol (like pinacol) rearranges to a ketone (this compound) under acidic conditions. [, , , , , ] The driving force is the formation of a more stable carbocation intermediate.

Q6: What catalysts are commonly used in the pinacol-pinacolone rearrangement of pinacol to this compound?

A6: Various catalysts have been explored for this reaction, including Lewis acids like BF3-Et2O [] and solid-supported metal ions (Al2O3, SiO2, ZrO2, AlPO4, zeolite-HY, and Fe(III)). [] Polyphosphoric acid trimethylsilyl ester (PPSE) has also been shown to efficiently promote this rearrangement. []

Q7: What are the major products formed during the pinacol-pinacolone rearrangement catalyzed by solid-supported metal ions?

A7: The main products are this compound and 2,3-dimethyl-1,3-butadiene. The selectivity towards these products depends on factors like reaction temperature, the type of support material, the metal ion used, and the catalyst preparation method. []

Q8: Have computational methods been applied to study this compound or its reactions?

A8: Yes, density functional theory (DFT) calculations have been used to understand the mechanism and energetics of the pinacol-pinacolone rearrangement. [] Additionally, ab initio MO calculations have been employed to investigate the mechanism of lithium this compound enolate addition to benzaldehyde. []

Q9: Can this compound form clathrate hydrates?

A9: Yes, this compound acts as a large guest molecule and forms structure H (sH) clathrate hydrates. [, , ] These hydrates are stabilized by weak hydrogen bonding interactions between the this compound oxygen atom and the water molecules in the hydrate cages. [, ]

Q10: How does the presence of this compound affect the equilibrium pressure of methane + water systems forming structure H hydrates?

A10: Adding this compound to methane + water systems lowers the equilibrium pressure required for structure H hydrate formation compared to pure methane + water. [] This decrease is attributed to the stabilization effect of the larger this compound guest molecule within the hydrate cavities.

Q11: How do functional groups on large molecules like this compound influence the equilibrium pressure of structure H hydrates?

A11: Studies show that hydroxyl groups on large guest molecules tend to increase the equilibrium pressure of structure H hydrates, while ketone groups have a negligible impact. [] This suggests that the nature of the functional group on the guest molecule significantly influences the hydrate's stability.

Q12: What is the role of hydrogen bonding between this compound and water molecules in clathrate hydrates?

A12: X-ray crystallography and molecular dynamics simulations revealed hydrogen bonding between the this compound oxygen atom and water molecules in the sH hydrate. [] This interaction, although weak, contributes to the overall stability of the clathrate hydrate structure.

Q13: How is this compound typically quantified?

A13: Gas chromatography is a common method for quantifying this compound, especially in environmental samples like soil. [] This method offers good separation, accuracy, sensitivity, and reproducibility. []

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